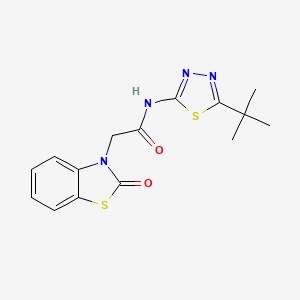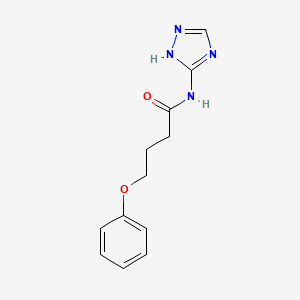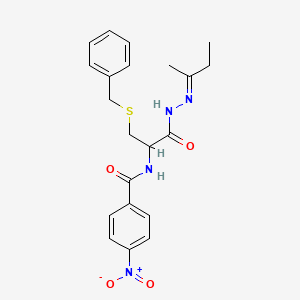
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide is a perfluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is used in various industrial applications, particularly in the production of fluoropolymers and as a surfactant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide typically involves the reaction of heptafluoropropyl ether with tetrafluoropropene in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to specific conditions to facilitate the reaction. The process is optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of biological membranes and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of fluoropolymers, coatings, and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the stability and function of biological membranes and proteins. The compound’s high electronegativity and hydrophobicity allow it to integrate into lipid bilayers, altering their properties and potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid: Known for its use as a surfactant and in the production of fluoropolymers.
Perfluorooctanoic acid (PFOA): Previously used in similar applications but phased out due to environmental and health concerns.
62 fluorotelomer sulfonic acid (62-FTS): Used as a replacement for PFOA in various industrial applications.
Uniqueness
2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-N-octadecylpropanamide stands out due to its unique combination of thermal stability, chemical resistance, and surfactant properties
Properties
Molecular Formula |
C24H38F11NO2 |
|---|---|
Molecular Weight |
581.5 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-N-octadecylpropanamide |
InChI |
InChI=1S/C24H38F11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36-19(37)20(25,22(28,29)30)38-24(34,35)21(26,27)23(31,32)33/h2-18H2,1H3,(H,36,37) |
InChI Key |
XXUGORHIFXJEKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-butylphenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11566768.png)
![N-(2-ethylphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11566769.png)

![4-[(6-ethoxypyridazin-3-yl)oxy]-N-(2-methylpropyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11566783.png)
![2'-Ethyl-3-[(3-phenylpropionyl)hydrazono]butyranilide](/img/structure/B11566785.png)
![Ethyl 1-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperidine-3-carboxylate](/img/structure/B11566791.png)
![3-methyl-6-{4-[(3-methylbenzyl)oxy]phenyl}-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11566792.png)


![2-{3-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B11566804.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11566808.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl acetate](/img/structure/B11566814.png)
![4-fluoro-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11566817.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B11566828.png)
